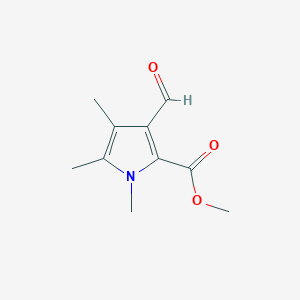![molecular formula C12H11ClN2O3 B14269175 1-[(Benzyloxy)methyl]-6-chloropyrimidine-2,4(1H,3H)-dione CAS No. 165260-46-8](/img/structure/B14269175.png)
1-[(Benzyloxy)methyl]-6-chloropyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(Benzyloxy)methyl]-6-chloropyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the class of pyrimidine derivatives. This compound is characterized by the presence of a benzyloxy group attached to a methyl group, which is further connected to a chloropyrimidine ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
The synthesis of 1-[(Benzyloxy)methyl]-6-chloropyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyloxy Intermediate: The synthesis begins with the preparation of the benzyloxy intermediate by reacting benzyl alcohol with a suitable methylating agent under basic conditions.
Chloropyrimidine Formation: The next step involves the formation of the chloropyrimidine ring by reacting appropriate pyrimidine precursors with chlorinating agents.
Coupling Reaction: The final step is the coupling of the benzyloxy intermediate with the chloropyrimidine ring under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often employing advanced techniques such as microwave-assisted synthesis or flow chemistry.
化学反应分析
1-[(Benzyloxy)methyl]-6-chloropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The chloropyrimidine ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the nature of the reagents and the reaction conditions employed.
科学研究应用
1-[(Benzyloxy)methyl]-6-chloropyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of novel materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 1-[(Benzyloxy)methyl]-6-chloropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzyme activities or interfering with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system under study.
相似化合物的比较
1-[(Benzyloxy)methyl]-6-chloropyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:
1-[(Benzyloxy)methyl]-5-chloropyrimidine-2,4(1H,3H)-dione: Similar structure but with a different position of the chlorine atom.
1-[(Benzyloxy)methyl]-6-bromopyrimidine-2,4(1H,3H)-dione: Similar structure but with a bromine atom instead of chlorine.
1-[(Benzyloxy)methyl]-6-chloropyrimidine-2,4(1H,3H)-trione: Similar structure but with an additional oxygen atom.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzyloxy group, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
165260-46-8 |
|---|---|
分子式 |
C12H11ClN2O3 |
分子量 |
266.68 g/mol |
IUPAC 名称 |
6-chloro-1-(phenylmethoxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H11ClN2O3/c13-10-6-11(16)14-12(17)15(10)8-18-7-9-4-2-1-3-5-9/h1-6H,7-8H2,(H,14,16,17) |
InChI 键 |
ODMSBWYSNJQQND-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COCN2C(=CC(=O)NC2=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



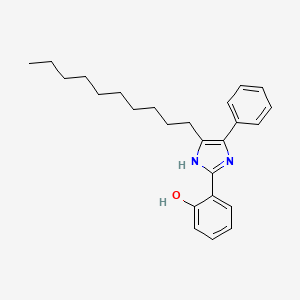
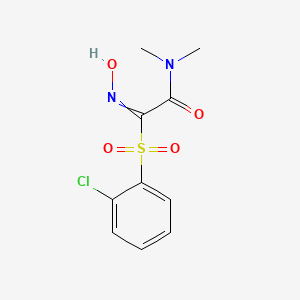
phosphane](/img/structure/B14269108.png)
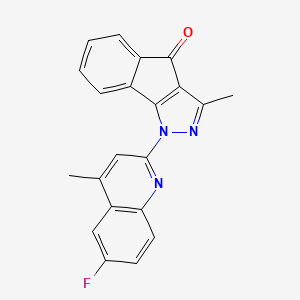
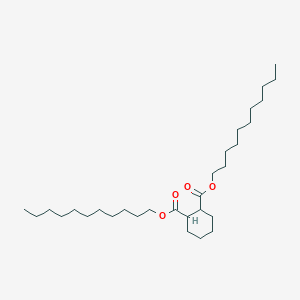

![2-{4-[(6-Methylnonyl)oxy]phenyl}-5-octylpyrazine](/img/structure/B14269132.png)
![1-Benzyl-2-[(benzyloxy)methyl]piperidine](/img/structure/B14269137.png)
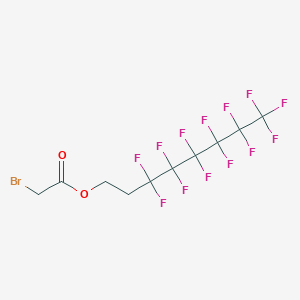
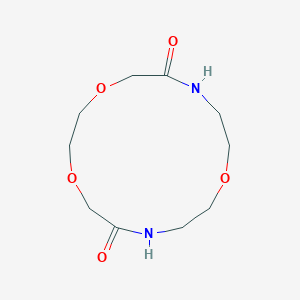
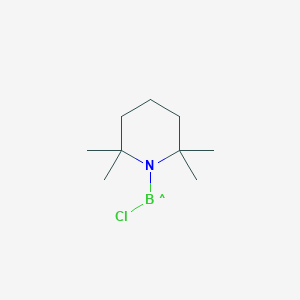
![2-[(E)-(6-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid](/img/structure/B14269170.png)
